molecular formula C12H10O3 B175758 2-Naphthylglycolic acid CAS No. 14289-44-2

2-Naphthylglycolic acid

Cat. No. B175758
CAS RN: 14289-44-2
M. Wt: 202.21 g/mol
InChI Key: UJDJTWLEXYIASW-UHFFFAOYSA-N
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Description

2-Naphthylglycolic acid is a chemical compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is used in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness .


Synthesis Analysis

2-Naphthol, also known as β-naphthol, is an important starting material for the synthesis of 2-Naphthylglycolic acid . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .


Molecular Structure Analysis

The molecular structure of 2-Naphthylglycolic acid consists of 12 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The structure analysis of this compound can be done using techniques like 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving 2-Naphthylglycolic acid are complex and involve multiple defects . The pathophysiology of these reactions is often compromised early in neoplastic transformation .


Physical And Chemical Properties Analysis

2-Naphthylglycolic acid has a density of 1.4±0.1 g/cm3, a boiling point of 428.9±25.0 °C at 760 mmHg, and a flash point of 227.3±19.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

1. Chiral Resolution Agent

2-Naphthylglycolic acid (2-NGA) has been notably used as a resolving agent for p-substituted 1-arylethylamines and other chiral primary amines. Its structure, featuring a rigid and large naphthyl group, is advantageous for forming supramolecular hydrogen-bond sheets that facilitate the resolution process. This utility arises from the close packing of these hydrogen-bond sheets and potential CH⋯π interactions within the hydrophobic regions of the supramolecular sheet. The remarkable resolution ability of 2-NGA has been emphasized in research, showcasing its role in the stereoselective synthesis of chemicals (Kinbara, Harada, & Saigo, 2000). Additionally, the design of novel acidic resolving agents like 6-methoxy-2-naphthylglycolic acid (6-MNGA), based on the model of 2-NGA, has demonstrated improved chiral recognition abilities, further emphasizing the potential of 2-NGA derivatives in chiral resolution (Takayoshi, Kobayashi, & Saigo, 2005).

2. Hydrogenation Catalyst Modifier

In the field of asymmetric hydrogenation, 2-naphthylglycolic acid and its derivatives have been used as modifiers to influence the enantioselectivity of the process. This application is particularly notable in the hydrogenation of ketopantolactone to pantolactone on supported Pt, Ru, and Rh catalysts. Studies suggest that the moderate enantioselection achieved through this process can be attributed to hydrogen bond interactions facilitated by the 2-naphthylglycolic acid modifier (Mariș, Ferri, Königsmann, Mallát, & Baiker, 2006).

3. Synthesis of Chemical Compounds

2-Naphthylglycolic acid plays a role in the synthesis of various chemical compounds, including the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes using polymer-supported catalysts. These synthesized compounds have exhibited significant antiviral activity, indicating the potential of 2-naphthylglycolic acid derivatives in the pharmaceutical field, particularly in the development of antiviral agents (Naidu, Krishna, Kumar, Arulselvan, Khalivulla, & Lasekan, 2012).

4. Analytical Chemistry Applications

In the realm of analytical chemistry, 2-naphthylglycolic acid derivatives have been used as probes or components in analytical methodologies. For instance, 2-naphthol has been utilized as a fluorescent probe to examine changes in hydrogen ion concentration in micelles formed by certain surfactants. This application not only provides insights into the microenvironment of the micelles but also contributes to the understanding of surfactant behaviors and their interactions with other molecules (Pedro, Mora, Silva, Fiedler, Bunton, & Nome, 2012).

5. Environmental Chemistry

In environmental chemistry, 2-naphthylglycolic acid derivatives have been implicated in studies concerning the fate and biodegradation of organic compounds. Research into the decomposition of naphthenic acids, for example, has underscored the importance of understanding the environmental fate of these substances due to their toxic nature and wide industrial use (Clemente & Fedorak, 2005).

Future Directions

The future directions for 2-Naphthylglycolic acid involve designing new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

2-hydroxy-2-naphthalen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDJTWLEXYIASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313988
Record name 2-Naphthylglycolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthylglycolic acid

CAS RN

14289-44-2
Record name 2-Naphthylglycolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14289-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthylglycolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-naphthaldehyde (2.0 g, 1.0 eq), benzyltriethylammonium chloride (BTEAC) (0.13 g), and 50% aqueous NaOH (2.3 mL), and β-cyclodextrin (0.10 g) in chloroform (10 mL) was heated at 55° C. for 12 hours. The mixture was then poured into water and the solution washed with EtOAc. The aqueous layer was then acidified to pH 1 by dropwise addition of HCl (conc.). This was extracted with EtOAc, dried over Na2SO4, filtered and concentrated under reduced pressure to yield a yellow oil (0.75 g, 29%) that was not further purified.
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
2.3 mL
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reactant
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Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
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0 (± 1) mol
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Yield
29%

Synthesis routes and methods II

Procedure details

(−)-3-pyridylglycolic acid This Reaction was performed in 100 mM anmonium formate buffer at pH 8. To isolate the product, the reaction mixture was filtered through a 10,000 MWCO membrane to remove enzyme and then concentrated in vacuo. 1H NMR (DMSO-d6, 500 MHz) δ 8.56 (s, 1H), 8.36 (d, J=4.57 Hz, 1H), 8.25 (s, 1H), 7.71 (m, 1H), 7.25 (dd, J=4.98, 4.80 Hz 1H), 5.45 (s, 1H). 13C NMR DMSO-d6, 125 MHz) δ 165.911, 147.862, 147.251, 139.118, 133.381, 122.746, 71.508. MS calc'd for [C7H7NO3] 153.04, found 154.0 ((MALDI TOF). ee=92% [HPLC], 84% yield, [α]20598=−65.2 (c=0.5, H2O).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
T Shimada, Y Kobayashi, K Saigo - Tetrahedron: Asymmetry, 2005 - Elsevier
… , we have previously reported the synthesis of enantiopure 2-naphthylglycolic acid 2-NGA and its … Thus, we designed a novel acidic resolving agent, 6-methoxy-2-naphthylglycolic acid 6-…
Number of citations: 12 www.sciencedirect.com
R Howe, RH Moore, BS Rao - Journal of Medicinal Chemistry, 1973 - ACS Publications
… Separation by preparative tic gave 2-naphthylglycolic acid (… The acid fraction (17 mg) contained 2-naphthylglycolic acid and 2-… The acid fraction (76 mg) contained 2naphthylglycolic acid …
Number of citations: 12 pubs.acs.org
RB Hahn, PT Joseph - Analytical Chemistry, 1956 - ACS Publications
… Oesper andKlingenberg (7) prepared a number of such substituted compounds, including 2-naphthylglycolic acid, and studied their reactions with zirconyl ions. Because 1-naph…
Number of citations: 6 pubs.acs.org
K Saigo, Y Kobayashi - The Chemical Record, 2007 - Wiley Online Library
Enantiopure 2‐naphthylglycolic acid (NGA) and cis‐1‐aminobenz[f]indan‐2‐ol (ABI) were rationally designed as new resolving agents on the model of mandelic acid (MA) and cis‐1‐…
Number of citations: 62 onlinelibrary.wiley.com
K Kinbara, Y Harada, K Saigo - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
… A candidate for such a resolving agent is 2-naphthylglycolic acid (2), which was designed on the basis of the following considerations: (1) Since it was considered that the flexibility of …
Number of citations: 77 pubs.rsc.org
K Kacprzak, N Maier, W Lindner - Journal of separation science, 2010 - Wiley Online Library
… (580 μmol/g) has been applied for preparative enantioseparations of mandelic acid analogues, namely 4-trifluoromethyl- (10), 3,4-methylenodioxy- (14), and 2-naphthylglycolic acid (12)…
Y Kobayashi, J Maeda, K Saigo - Tetrahedron: Asymmetry, 2006 - Elsevier
… acids is favorable for the chiral recognition via the formation of a columnar hydrogen-bonding network, as was found in the chiral recognition with enantiopure 2-naphthylglycolic acid 3 …
Number of citations: 20 www.sciencedirect.com
M St. Maurice, SL Bearne - Biochemistry, 2004 - ACS Publications
… 2-naphthylglycolic acid was liberated from the salt as described for (R)-2-naphthylglycolic acid … −ethanol (15:1) to afford pure (S)-2-naphthylglycolic acid (94.1 mg, 2% yield): [α] 20 D = +…
Number of citations: 48 pubs.acs.org
Y Kobayashi, T Kurasawa, K Kinbara… - The Journal of Organic …, 2004 - ACS Publications
… On the other hand, we have also demonstrated that enantiopure 2-naphthylglycolic acid (NGA), designed on the basis of the structural characteristics and chiral recognition mechanism …
Number of citations: 39 pubs.acs.org
K Saigo, K Sakai - Chirality in drug research, 2006 - Wiley Online Library
… On the basis of this idea, p-substituted mandelic acids and 2-naphthylglycolic acid were … 2-Naphthylglycolic acid was also effective for the enantioseparation of a wide variety of p-…
Number of citations: 15 onlinelibrary.wiley.com

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